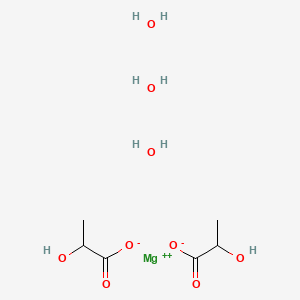

Magnesium L-lactate trihydrate

Description

Historical Context and Evolution of Lactic Acid Derivatives in Chemical Synthesis

The history of lactic acid and its derivatives is foundational to understanding compounds like magnesium 2-hydroxypropanoate trihydrate. Lactic acid (2-hydroxypropanoic acid) was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. wikipedia.orgredalyc.org The name itself is derived from the Latin word for milk, lac. wikipedia.org A few decades later, in 1808, Jöns Jacob Berzelius discovered that lactic acid is also produced in muscles during physical exertion. wikipedia.org The chemical structure of lactic acid was determined by Johannes Wislicenus in 1873. wikipedia.org

A pivotal moment in the history of lactic acid production was the discovery by Louis Pasteur in 1856 of the role of the bacterium Lactobacillus in its synthesis through fermentation. wikipedia.org This biological pathway became the basis for commercial production, which was first implemented by the German pharmacy Boehringer Ingelheim in 1895. wikipedia.org

Alongside fermentation, chemical synthesis routes were developed. The industrial synthesis of racemic lactic acid typically involves the reaction of acetaldehyde (B116499) with hydrogen cyanide to produce lactonitrile (B165350). wikipedia.orgredalyc.org The lactonitrile is then hydrolyzed, often using a strong acid like hydrochloric acid or sulfuric acid, to yield lactic acid. wikipedia.orgredalyc.org This process, known as the lactonitrile route, was a significant method for industrial production beginning in the 1960s. lp.edu.ua However, by the 1990s, many large-scale manufacturers shifted back to biotechnological fermentation methods. lp.edu.ua This shift was driven by factors such as the high cost of purifying the chemically synthesized racemic mixture and the ability of fermentation to produce specific, optically pure D- or L-lactic acid. lp.edu.uamdpi.com The evolution from simple isolation to complex chemical and biotechnological production methods has expanded the applications of lactic acid and its derivatives significantly. mdpi.com

Significance of Magnesium Carboxylates in Fundamental and Applied Chemistry

Magnesium carboxylates, the class of compounds to which magnesium 2-hydroxypropanoate belongs, are significant in both fundamental and applied chemistry. In organic synthesis, they are recognized as crucial, though often un-isolated, intermediates in the Grignard reaction. fiveable.me This widely used method for forming carbon-carbon bonds involves a magnesium carboxylate acting as a nucleophile that attacks a carbonyl carbon to synthesize alcohols. fiveable.me The unique reactivity and properties of magnesium carboxylates are central to the versatility of the Grignard reaction in constructing complex molecules. fiveable.me

In applied chemistry, magnesium carboxylates serve as effective fuel additives. atts-inc.com They form a protective layer on metal surfaces within an engine, inhibiting corrosion caused by elements in the fuel. atts-inc.com This is particularly important for extending the lifespan of machinery in demanding industrial settings. atts-inc.com Furthermore, these compounds can optimize fuel combustion, leading to improved fuel efficiency and a reduction in harmful emissions such as nitrogen oxides and sulfur dioxide. atts-inc.com

The coordination chemistry of magnesium is another area of active research, with magnesium carboxylates being a key focus. mdpi.com Understanding the factors that determine the binding mechanisms of the magnesium ion, such as whether it forms "inner-sphere" or "outer-sphere" coordination complexes, is of fundamental importance. mdpi.com Research has shown that the length of the carbon chain on the carboxylate anion can significantly impact the self-organization of the resulting supramolecular structure and its hydrogen bonding network. mdpi.comresearchgate.net Studies also investigate the role of hydration, revealing that the magnesium ion predominantly pairs with carboxylates through mediating water molecules (solvent-shared ion pairs), both in solution and at the air-water interface, in contrast to calcium which often binds directly. nih.gov

Scope and Academic Relevance of Research on Magnesium 2-Hydroxypropanoate Trihydrate

The academic and industrial research on magnesium 2-hydroxypropanoate trihydrate is focused on its chemical properties, synthesis, and applications. As a hydrated salt, its behavior under different conditions, such as high temperatures where it may decompose, is a subject of study. ontosight.ai Its solubility characteristics are also well-documented; it is highly soluble in water, soluble in boiling water, and only slightly soluble or practically insoluble in ethanol. ontosight.aichemicalbook.comvwr.com

In the pharmaceutical industry, it is utilized as an excipient in tablets and capsules, where it can improve the absorption of active ingredients. ontosight.ai Its use in cosmetics is linked to its moisturizing properties. ontosight.ai In the food industry, it functions as an acidity regulator, stabilizer, and texture modifier. ontosight.aiglpbio.com

The synthesis of related compounds, such as magnesium hydroxide (B78521) from magnesium lactate (B86563) solutions, is also an area of investigation. google.com Processes have been developed to react magnesium lactate with hydroxides like sodium hydroxide to produce very pure magnesium hydroxide, which can then be recycled for use as a neutralizing agent in the fermentation process to produce more lactic acid. google.com The coordination chemistry of magnesium is a broad field where specific compounds like magnesium 2-hydroxypropanoate trihydrate can serve as models for understanding metal-ligand interactions in biological systems. mdpi.com

Below are tables detailing some of the key properties of Magnesium 2-hydroxypropanoate trihydrate.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | magnesium;2-hydroxypropanoate;trihydrate |

| Common Name | Magnesium lactate trihydrate |

| Molecular Formula | C₆H₁₀MgO₆·3H₂O |

| CAS Number | 18917-93-6 |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.49 g/mol |

| Appearance | White crystalline or granular powder chemicalbook.com |

| Solubility | Highly soluble in water, soluble in boiling water, slightly soluble in alcohol ontosight.aichemicalbook.comvwr.com |

Structure

2D Structure

Properties

CAS No. |

18917-93-6 |

|---|---|

Molecular Formula |

C6H10MgO6 |

Molecular Weight |

202.45 g/mol |

IUPAC Name |

magnesium bis(2-hydroxypropanoate) |

InChI |

InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

OVGXLJDWSLQDRT-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] |

Appearance |

Solid powder |

Other CAS No. |

18917-93-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Magnesium lactate; Bis(lactato)magnesium; |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomeric Characterization

Systematic Nomenclature and Common Academic Synonyms

The compound is identified by a systematic IUPAC name and is also known by several common synonyms in academic and commercial literature. The formal systematic name is magnesium;2-hydroxypropanoate;trihydrate. This name precisely describes its composition: a magnesium ion bonded to two 2-hydroxypropanoate (lactate) ions, complexed with three molecules of water.

In practice, a variety of synonyms are used, often reflecting the stereochemistry of the lactate (B86563) component. These names are frequently encountered in chemical databases and research articles.

Interactive Data Table: Nomenclature and Synonyms

| Type | Name |

| Systematic (IUPAC) Name | magnesium;2-hydroxypropanoate;trihydrate |

| Common Synonym | Magnesium lactate trihydrate ontosight.ai |

| Stereoisomer-Specific | Magnesium L-lactate trihydrate nih.gov |

| Racemic Mixture Synonym | Magnesium DL-lactate trihydrate ontosight.aifda.gov |

| Other Academic Synonyms | (±)-2-Hydroxypropionic acid magnesium salt trihydrate vwr.com |

| L-Lactic acid magnesium salt 3-hydrate pschemicals.com | |

| Magnesium dilactate trihydrate vwr.com |

Note: The table is interactive. You can sort or filter the data as needed.

Stereoisomeric Forms of Magnesium 2-Hydroxypropanoate Trihydrate

The 2-hydroxypropanoate ion, commonly known as lactate, possesses a chiral carbon atom (the second carbon in the chain, bonded to the hydroxyl group). This chirality means that the lactate ligand can exist in two non-superimposable mirror-image forms, known as enantiomers: L-lactate and D-lactate. Consequently, Magnesium 2-hydroxypropanoate trihydrate can exist in different stereoisomeric forms depending on the enantiomer(s) of lactate present.

The compound can be found in several isomeric states:

Enantiomerically Pure Forms: These consist of magnesium complexed with only one type of lactate enantiomer.

This compound: Composed of a magnesium ion and two L-lactate ions. The L-isomer is the predominant form produced and utilized in human metabolic processes. nih.gov

Magnesium D-lactate trihydrate: Composed of a magnesium ion and two D-lactate ions.

Racemic Mixture: This form, often denoted with the prefix (DL)- or (±)-, consists of an equal mixture of both L- and D-lactate enantiomers. ontosight.ai The term "magnesium dl-lactate trihydrate" explicitly indicates this 50:50 composition. ontosight.ai

Interactive Data Table: Stereoisomeric Forms

| Form | Lactate Composition | Common Designation |

| L-Enantiomer | 100% L-lactate | L-Magnesium lactate nih.gov |

| D-Enantiomer | 100% D-lactate | D-Magnesium lactate |

| Racemic Mixture | 50% L-lactate, 50% D-lactate | DL-Magnesium lactate ontosight.ai |

Note: The table is interactive. You can sort or filter the data as needed.

The different stereoisomeric forms of a chiral compound, while often having identical physical properties like melting point and solubility, can exhibit significantly different behaviors in chiral environments, such as biological systems. The interactions with enzymes, receptors, and other chiral molecules are often stereoselective, meaning one enantiomer may be more active or behave differently than the other.

Detailed research findings have demonstrated the stereoselective effects of lactate enantiomers. A study investigating the differentiation of 3T3-L1 preadipocytes found that both L-lactate and D-lactate enhanced triglyceride accumulation. nih.gov However, the study reported a notable difference in potency, with D-lactate being more potent than L-lactate in inducing this accumulation. nih.gov Furthermore, D-lactate showed a stronger effect in upregulating the expression of key proteins involved in adipogenesis compared to L-lactate. nih.gov These findings underscore that the specific stereoisomer of the lactate ion can lead to distinct quantitative and qualitative outcomes in biological processes. This stereoselectivity is a critical consideration in pharmaceutical and nutritional applications, where the physiological compatibility and bioavailability of the L-form are often preferred. jungbunzlauer.com

Advanced Synthetic Methodologies and Preparation Techniques

Biotechnological Production Routes via Lactic Acid Fermentation

The biotechnological synthesis of magnesium 2-hydroxypropanoate trihydrate, commonly known as magnesium lactate (B86563), represents an environmentally sustainable alternative to traditional chemical methods. nih.govresearchgate.net This process leverages the metabolic activity of microorganisms to convert renewable carbohydrate sources into lactic acid. nih.govresearchgate.net The subsequent neutralization with a magnesium source yields magnesium lactate. This fermentation-based approach offers several advantages, including the use of renewable feedstocks and potentially lower energy consumption compared to conventional chemical synthesis. nih.govresearchgate.net Advances in microbial biotechnology have significantly optimized this process, leading to the development of highly efficient and specialized production systems. nih.govresearchgate.net

The success of biotechnological production hinges on the selection of appropriate microbial strains. Lactic Acid Bacteria (LAB) are the primary microorganisms used for industrial-scale lactic acid production. nih.gov Genera such as Lactobacillus, Bacillus, Corynebacterium, and fungi like Rhizopus are capable of producing lactic acid from various carbohydrate sources. nih.gov

Among LAB, species of Lactobacillus are of significant commercial importance due to their high acid tolerance, productivity, and high yields. nih.gov Studies have successfully utilized strains like Lactobacillus paracasei, Lactobacillus plantarum, and Lactobacillus rhamnosus for magnesium lactate production. nih.govresearchgate.netnih.gov Comparative studies have shown that different strains exhibit varying efficiencies; for instance, L. paracasei was found to be a more effective producer than L. plantarum, converting glucose to lactate more rapidly and achieving higher concentrations. nih.govresearchgate.net

| Microorganism | Substrate | Key Findings | Reference |

|---|---|---|---|

| Lactobacillus paracasei | Glucose | Produced 95 g/L of lactate in 2 days. Demonstrated higher efficiency compared to L. plantarum. | nih.govresearchgate.net |

| Lactobacillus plantarum | Glucose | Produced 52 g/L of lactate in 2.5 days. | nih.govresearchgate.net |

| Lactobacillus rhamnosus | Glucose | Used in an integrated fermentation-crystallization process, achieving a product concentration of 143 g/L. | nih.gov |

| Bacillus coagulans | Paper Sludge Hydrolysate (Glucose) | Successfully fermented industrial hydrolysate to produce magnesium lactate. | google.com |

The economic viability of lactic acid fermentation is closely tied to the cost of the carbon source. While refined sugars like glucose and sucrose are commonly used, research has increasingly focused on utilizing inexpensive and renewable materials. google.com A wide range of fermentable carbon sources can be employed, including C6 sugars (glucose, fructose, galactose), C5 sugars (arabinose, xylose), and disaccharides like sucrose and maltose. google.com

Significant progress has been made in using agricultural and industrial by-products as substrates. For example, tomato juice has been demonstrated as a viable fermentation substrate, highlighting a method for the valorization of agricultural surplus. nih.gov Interestingly, studies have shown that using a 50% diluted tomato juice medium resulted in a higher lactate production (78 g/L) compared to undiluted juice (72 g/L), suggesting that high concentrations of certain organic compounds in the raw substrate can have an inhibitory effect. nih.gov Similarly, industrial waste streams such as paper sludge hydrolysate have been successfully fermented to produce magnesium lactate. google.com

The optimization of process parameters is critical for maximizing yield and productivity. researchgate.net Key parameters that are typically controlled include temperature, pH, and substrate concentration. researchgate.net The pH of the fermentation broth is maintained at an optimal level for the specific microorganism, often between 4.5 and 7.0, by the continuous addition of a neutralizing agent. google.comgoogle.comgoogle.com In the production of magnesium lactate, alkaline magnesium salts such as magnesium hydroxide (B78521), magnesium oxide, or magnesium carbonate are used for this purpose. google.com This not only controls the pH but also directly forms the desired magnesium lactate salt in the broth. google.comgoogle.com

| Parameter | Condition/Value | Impact on Fermentation | Reference |

|---|---|---|---|

| Substrate | 50% Diluted Tomato Juice | Yielded a higher lactate concentration (78 g/L) than undiluted juice, indicating reduced substrate inhibition. | nih.gov |

| pH | Maintained at 6.5-7.0 | Controlled by neutralization with Mg(OH)₂ to ensure optimal conditions for microbial growth and production. | google.com |

| Temperature | 50-55°C | Optimized for the fermentation of paper sludge hydrolysate by B. coagulans. | google.com |

| Fermentation Mode | Fed-batch | Achieved a high lactic acid yield of 144 g/L with a 96.1% sugar-acid conversion rate. | google.com |

Crystallization is a highly effective method for recovering and purifying magnesium lactate from the fermentation broth. nih.gov The process typically begins after the fermentation is complete, with the removal of biomass and other solid impurities from the broth via filtration or centrifugation. nih.govgoogle.com

The resulting clear solution is then concentrated to increase the magnesium lactate concentration beyond its solubility limit, which induces crystallization. nih.gov This concentration is commonly achieved through heating and evaporation, sometimes under vacuum to reduce the temperature required. nih.govgoogle.com The crystallization itself can be conducted over a range of temperatures, with studies reporting effective crystal formation between 20°C and 95°C. google.com

Once the crystals have formed, they are separated from the remaining liquid (mother liquor) by vacuum filtration. nih.gov The recovered crystals are subsequently washed, often with a solvent like alcohol, to remove residual impurities. nih.gov A final drying step, for instance in an oven at 60°C, is performed to remove any remaining moisture and yield a high-purity, stable crystalline product. nih.gov This crystallization process is highly efficient, with magnesium lactate recovery rates reported as high as 95.9%. nih.govresearchgate.net

A more advanced approach involves the direct integration of fermentation and crystallization in a single process, a form of ISPR. nih.gov This integrated system leverages the relatively low solubility of magnesium lactate. mdpi.com As the microorganisms produce lactic acid, it is neutralized by a magnesium base, forming magnesium lactate. Once the concentration exceeds the saturation point, the product crystallizes directly within the fermenter. google.commdpi.com

This simultaneous production and removal of solid magnesium lactate prevents the accumulation of high concentrations of dissolved lactate, thereby avoiding product inhibition and allowing for a more efficient and continuous fermentation process. nih.gov One study demonstrated an effective integrated process where crystallization was conducted at 42°C without the need for seed crystals. nih.gov This method resulted in a high product concentration (143 g L⁻¹), impressive productivity (2.41 g L⁻¹h⁻¹), and a yield of 94.3%. nih.gov

A major advantage of this integrated approach is the ability to reuse a significant portion of the fermentation medium. nih.gov Research has shown that over four crystallization cycles, an average of 64.0% of the fermentation medium could be reused, leading to substantial reductions in the consumption of water (40%), inorganic salts (41%), and yeast extract (43%) when compared to conventional fed-batch fermentation. nih.gov This integration of fermentation and crystallization introduces an effective pathway to lower raw material costs and reduce wastewater generation in the production of magnesium lactate. nih.gov

In Situ Product Recovery and Purification Strategies

Inorganic and Organometallic Synthesis Pathways

Magnesium 2-hydroxypropanoate trihydrate, a compound of significant interest in various scientific fields, can be synthesized through several inorganic and organometallic pathways. These methods offer control over the purity, crystallinity, and hydration state of the final product, which are critical for research-grade applications. The synthesis primarily involves the reaction of a magnesium source with 2-hydroxypropanoic acid (lactic acid).

Reaction Mechanisms with Magnesium Compounds (e.g., Magnesium Carbonate Hydroxide)

The synthesis of magnesium 2-hydroxypropanoate trihydrate frequently employs the neutralization reaction between lactic acid and a magnesium compound. Hydrated magnesium carbonate hydroxide is a preferred neutralizing agent due to its ability to facilitate a controlled and efficient reaction. This controlled reaction environment helps in minimizing the formation of impurities and by-products hamptonresearch.comnih.gov.

The fundamental reaction mechanism involves the proton from the carboxylic acid group of lactic acid reacting with the hydroxide and carbonate ions of the magnesium compound. This acid-base reaction yields magnesium 2-hydroxypropanoate, water, and carbon dioxide gas when carbonate is present. The general stoichiometry for the reaction with a simplified magnesium carbonate hydroxide (assuming a hypothetical formula for clarity) can be represented as:

2CH₃CH(OH)COOH + Mg₂(OH)₂CO₃ → 2[CH₃CH(OH)COO]₂Mg + 3H₂O + CO₂

This reaction is typically carried out in an aqueous solution. The release of carbon dioxide gas drives the reaction to completion. The subsequent crystallization from the aqueous solution under controlled temperature conditions allows for the formation of the desired trihydrate form. Studies have shown that this method can lead to high recovery rates of magnesium lactate hamptonresearch.comnih.gov.

Theoretical studies on the reaction of lactic acid with magnesium oxide, a related magnesium source, suggest that the dissociative adsorption of the carboxylic acid group onto the magnesium oxide surface is a key initial step acs.org. This is followed by the interaction of the hydroxyl group. While the specifics may vary for magnesium carbonate hydroxide, the initial acid-base interaction is the primary driving force for the formation of the magnesium salt.

Precursor Chemistry from Diverse Magnesium Sources

Magnesium Oxide (MgO): As a basic oxide, it reacts with lactic acid in a neutralization reaction. The reaction is: MgO + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + H₂O . The purity of the magnesium oxide is crucial for obtaining a high-quality final product, as it is less likely to introduce impurities mt.com. Magnesium oxide can also play a role in pH adjustment during the process and can influence the crystallization of the final product mt.com.

Magnesium Hydroxide (Mg(OH)₂): This is another effective neutralizing agent for lactic acid. The reaction is straightforward: Mg(OH)₂ + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + 2H₂O . Magnesium hydroxide is sometimes used in fermentation processes that produce lactic acid to neutralize the acid as it is formed nih.govgoogle.com.

Magnesium Carbonate (MgCO₃): Similar to magnesium carbonate hydroxide, magnesium carbonate reacts with lactic acid to produce magnesium 2-hydroxypropanoate, water, and carbon dioxide: MgCO₃ + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + H₂O + CO₂ .

The following table summarizes the reactions of these common magnesium precursors with lactic acid.

| Magnesium Precursor | Chemical Formula | Reaction with Lactic Acid | Byproducts |

| Magnesium Oxide | MgO | MgO + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + H₂O | Water |

| Magnesium Hydroxide | Mg(OH)₂ | Mg(OH)₂ + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + 2H₂O | Water |

| Magnesium Carbonate | MgCO₃ | MgCO₃ + 2CH₃CH(OH)COOH → [CH₃CH(OH)COO]₂Mg + H₂O + CO₂ | Water, Carbon Dioxide |

| Hydrated Magnesium Carbonate Hydroxide | e.g., Mg₂(OH)₂CO₃ | 2CH₃CH(OH)COOH + Mg₂(OH)₂CO₃ → 2[CH₃CH(OH)COO]₂Mg + 3H₂O + CO₂ | Water, Carbon Dioxide |

Control over Crystallinity and Hydration State

Achieving the desired crystalline structure and the specific trihydrate state of magnesium 2-hydroxypropanoate is a critical aspect of its synthesis for research applications. The control over these properties is primarily managed during the crystallization process. Key parameters that influence crystallization include temperature, concentration of the solute, pH, and the rate of cooling cas.czpatsnap.com.

The solubility of magnesium 2-hydroxypropanoate is temperature-dependent. Therefore, a common technique to induce crystallization is to prepare a saturated solution at an elevated temperature and then cool it in a controlled manner. A patent for purifying magnesium lactate from fermentation broths suggests concentrating the solution at an elevated temperature and then gradually cooling it to form high-purity crystals cas.czpatsnap.com. The final hydration state is sensitive to the drying conditions; for instance, drying at 60°C for 24 hours has been used to obtain stable magnesium lactate crystals nih.gov.

The use of seeding is a powerful technique to control the crystallization process. By introducing small seed crystals of the desired polymorphic form (in this case, the trihydrate) into a supersaturated solution, the crystallization can be initiated at a desired supersaturation level, leading to a more uniform crystal size distribution and the desired crystalline form hamptonresearch.commt.com. While specific studies on seeding for magnesium 2-hydroxypropanoate trihydrate are not extensively detailed in the provided search results, the principles of seeding are broadly applicable to crystallization processes hamptonresearch.commt.comwhiterose.ac.ukresearchgate.net.

The relationship between temperature and the concentration of magnesium lactate in the supernatant during crystallization is a key factor. For instance, one study showed that as the temperature decreases, the concentration of lactic acid in the supernatant also decreases, indicating a higher efficiency of crystal removal nih.gov. This highlights the importance of temperature control in maximizing the yield of the crystalline product.

Advanced Purification and Isolation Protocols for Research-Grade Materials

The production of research-grade magnesium 2-hydroxypropanoate trihydrate necessitates rigorous purification and isolation protocols to remove impurities that may be present from the starting materials or generated as byproducts during synthesis. Crystallization is a central technique for purification.

A process for purifying magnesium lactate from fermentation broths, which often contain a high level of impurities, involves several key steps:

Separation of Insoluble Impurities: The initial fermentation broth is filtered to remove any solid particles and biomass cas.czpatsnap.comnih.gov.

Concentration: The clarified broth is then concentrated, typically through evaporation, to increase the concentration of magnesium 2-hydroxypropanoate to a supersaturated state cas.czpatsnap.comnih.gov. This step is often performed at elevated temperatures to increase solubility and then cooled to induce crystallization.

Crystallization: The concentrated solution is cooled under controlled conditions to promote the formation of magnesium 2-hydroxypropanoate trihydrate crystals. Gradual and controlled cooling is crucial for obtaining crystals of high purity cas.czpatsnap.com.

Isolation and Washing: The formed crystals are isolated from the mother liquor, commonly by vacuum filtration. The isolated crystals are then washed, often with a solvent like alcohol, to remove any remaining soluble impurities nih.gov.

Drying: The purified crystals are dried under controlled conditions to achieve the stable trihydrate form nih.gov.

For achieving even higher purity, multiple recrystallization steps can be employed. This involves dissolving the crystals in a suitable solvent, followed by recrystallization. This process can be repeated until the desired level of purity is achieved. The purity of the final product can be assessed using various analytical techniques, including X-ray diffraction (XRD) to confirm the crystalline structure and scanning electron microscopy (SEM) to observe the crystal morphology nih.gov.

The following table outlines a general protocol for the purification of magnesium 2-hydroxypropanoate trihydrate to a research-grade standard.

| Step | Procedure | Purpose | Key Parameters |

| 1. Initial Separation | Filtration or centrifugation of the crude reaction mixture or fermentation broth. | To remove insoluble impurities and particulate matter. | Filter pore size, centrifugation speed and time. |

| 2. Concentration | Evaporation of the solvent (typically water) from the clarified solution. | To create a supersaturated solution necessary for crystallization. | Temperature, pressure (vacuum). |

| 3. Controlled Crystallization | Gradual cooling of the supersaturated solution, potentially with seeding. | To promote the formation of pure, well-defined crystals of the trihydrate form. | Cooling rate, agitation, seed crystal characteristics. |

| 4. Crystal Isolation | Vacuum filtration of the crystallized slurry. | To separate the solid crystals from the mother liquor containing dissolved impurities. | Filter medium, vacuum pressure. |

| 5. Crystal Washing | Rinsing the isolated crystals with a suitable solvent (e.g., cold ethanol or a saturated pure solution). | To remove any adhering mother liquor and soluble impurities from the crystal surfaces. | Solvent type, temperature, and volume. |

| 6. Drying | Drying the washed crystals under controlled conditions (e.g., in an oven or desiccator). | To remove the washing solvent and achieve the stable trihydrate form without decomposition. | Temperature, time, atmosphere (e.g., vacuum). |

| 7. (Optional) Recrystallization | Repeating steps 2 through 6. | To achieve a higher degree of purity for research-grade applications. | Number of cycles, solvent selection. |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Investigations of Magnesium 2-Hydroxypropanoate Trihydrate

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular and crystal structure of crystalline solids. While detailed structural data for the trihydrate form is not extensively published, analysis of the closely related Magnesium L-lactate dihydrate provides significant insight into the expected coordination. For such magnesium carboxylate complexes, obtaining single crystals of sufficient size and quality for diffraction studies can be challenging. nih.govresearchgate.net

In analogous structures like magnesium bis-formate dihydrate, the magnesium center is typically six-coordinate, adopting an octahedral geometry. mdpi.com It is anticipated that Magnesium 2-hydroxypropanoate Trihydrate would exhibit a similar coordination environment, with the magnesium ion being coordinated by both lactate (B86563) anions and water molecules.

| Parameter | Value |

| Chemical Formula | C₆H₁₀MgO₆·3H₂O |

| Formula Weight | 256.49 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | Value not available in search |

| b (Å) | Value not available in search |

| c (Å) | Value not available in search |

| β (°) | Value not available in search |

| Volume (ų) | Value not available in search |

| Z (formula units/cell) | 4 (Hypothetical) |

This table is illustrative. Specific crystallographic data for the trihydrate was not found in the provided search results.

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of a bulk sample and identifying different crystalline forms (polymorphs). The PXRD pattern of a crystalline material serves as a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and intensities. researchgate.net

The experimental PXRD pattern of a synthesized batch of Magnesium 2-hydroxypropanoate Trihydrate can be compared against a simulated pattern generated from single-crystal data (if available) or a reference pattern from a database to confirm its identity and purity. nih.gov Any significant deviation, such as the appearance of unexpected peaks, could indicate the presence of impurities or a different polymorphic or hydrated form. For instance, analysis of dietary supplements has utilized PXRD to verify the presence of the declared magnesium compounds, demonstrating the technique's effectiveness in quality control. researchgate.netnih.gov

Isomorphism occurs when different compounds crystallize in the same or very similar structures. In the context of metal lactates, it is common to observe isomorphism among divalent metal ions of similar ionic radii. For example, lactate complexes of first-row transition metals like manganese(II), cobalt(II), or zinc(II) might exhibit crystal structures that are isomorphous with that of magnesium lactate trihydrate.

The structural diversity among metal carboxylates is vast. nih.gov Studies on rare-earth lactates, for example, have revealed at least four different structural types depending on the ionic radius of the metal. nih.gov While rare-earth elements are trivalent, the principle of ionic radius influencing the crystal structure and coordination number is transferable. It is therefore plausible that calcium lactate or other alkaline earth metal lactates could share structural similarities with their magnesium counterparts, contingent on the number of water molecules of hydration.

The magnesium ion (Mg²⁺) in hydrated carboxylate complexes typically adopts a six-coordinate, octahedral geometry. mdpi.com In Magnesium 2-hydroxypropanoate Trihydrate, the coordination sphere of the Mg²⁺ ion is expected to be saturated by oxygen atoms from both the lactate ligands and the water molecules.

The lactate anion can act as a bidentate or monodentate ligand. As a bidentate ligand, it can form a stable five-membered chelate ring by coordinating to the magnesium ion through one oxygen of the carboxylate group and the oxygen of the hydroxyl group. mdpi.com Alternatively, it can bridge between two magnesium centers. The water molecules fill the remaining coordination sites on the magnesium ion.

The supramolecular structure is dictated by an extensive network of hydrogen bonds. The coordinated water molecules act as hydrogen bond donors, while the carboxylate oxygen atoms and hydroxyl groups of the lactate ligands act as acceptors. These interactions link the individual magnesium lactate units into a stable, three-dimensional architecture.

Comprehensive Spectroscopic Characterization

Spectroscopic methods probe the energy levels within a molecule, providing valuable information about its functional groups and bonding characteristics.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Magnesium 2-hydroxypropanoate Trihydrate displays characteristic absorption bands that confirm its structure.

The spectrum is typically dominated by a broad, strong absorption band in the region of 3000-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations from the hydroxyl groups of the lactate ligands and the water of hydration. The coordination of the carboxylate group to the magnesium ion is evident from the positions of its symmetric and asymmetric stretching bands. In the free lactic acid, the carbonyl (C=O) stretch appears around 1720 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two distinct bands: the asymmetric carboxylate stretch (νₐs(COO⁻)) typically found between 1550-1610 cm⁻¹ and the symmetric carboxylate stretch (νₛ(COO⁻)) located around 1400-1450 cm⁻¹. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

Table 2: Key FTIR Absorption Bands for Magnesium 2-hydroxypropanoate Trihydrate

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3600 (broad) | O-H stretching (water & alcohol) |

| ~2980 | C-H stretching (aliphatic) |

| 1550-1610 | Asymmetric COO⁻ stretching |

| 1400-1450 | Symmetric COO⁻ stretching |

| ~1120 | C-O stretching (alcohol) |

Data compiled from typical values for metal lactates. researchgate.neted.ac.uk

Near-Infrared (NIR) Spectroscopy: Assessment of Homogeneity and Water Content

Near-Infrared (NIR) spectroscopy is a powerful, non-destructive analytical technique utilized for assessing the homogeneity of powder blends and determining water content. The NIR region of the electromagnetic spectrum (typically 780 nm to 2500 nm) contains information about the overtone and combination vibrations of molecules, particularly C-H, O-H, and N-H bonds.

Assessment of Water Content: The trihydrate form of magnesium 2-hydroxypropanoate contains three molecules of water of crystallization. NIR spectroscopy is highly sensitive to the O-H bonds in water. The dominant absorption of -OH overtone bands of water in the NIR spectrum allows for the quantitative analysis of moisture content. nih.gov Studies on other hydrated magnesium compounds, such as magnesium sulfate, have demonstrated the utility of NIR reflectance spectroscopy in identifying and quantifying different hydration states. researchgate.net The spectral features corresponding to water can be correlated with data from thermogravimetric analysis to build robust calibration models for determining the precise water content in a sample of Magnesium 2-hydroxypropanoate trihydrate. researchgate.net This is crucial for quality control, as the hydration state can significantly impact the compound's physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about atomic-level structure and dynamics in solution. For Magnesium 2-hydroxypropanoate trihydrate, various NMR-active nuclei, including ¹H, ¹³C, and ²⁵Mg, can be probed to elucidate its structure and behavior in an aqueous environment.

Upon dissolution, the ionic compound dissociates into magnesium ions (Mg²⁺) and lactate anions (CH₃CH(OH)COO⁻), which are solvated by water molecules.

¹H and ¹³C NMR: These standard NMR techniques are used to confirm the structure of the lactate anion in solution. The ¹H NMR spectrum provides information on the different proton environments (e.g., the CH₃, CH, and OH protons), while the ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the carboxylate, hydroxyl-bearing, and methyl groups. chemicalbook.com The chemical shifts and coupling constants observed in these spectra help to confirm the connectivity and stereochemistry of the lactate molecule.

²⁵Mg NMR: While less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, solid-state ²⁵Mg MAS NMR can provide direct insight into the local environment of the magnesium ion. psu.edu In solution, the chemical shift of ²⁵Mg is highly sensitive to its coordination environment, including the number and type of ligands and the symmetry of the coordination sphere. Advanced NMR techniques, such as β-radiation–detected NMR using the short-lived ³¹Mg isotope, have been employed to study Mg(II) complexation with biological molecules like ATP, demonstrating the potential for probing magnesium's binding and exchange dynamics in solution. nih.gov Such studies on the Magnesium 2-hydroxypropanoate system could reveal detailed information about the interactions between the Mg²⁺ ions, lactate anions, and water molecules, including the formation of contact ion pairs versus solvent-separated ion pairs. Studies on other hydrated magnesium minerals have also utilized ¹H MAS NMR to characterize the various proton-containing phases, which can aid in assigning spectra for complex magnesium systems. nih.gov

Microstructural and Morphological Analysis

The physical form, size, and surface characteristics of the crystalline solid are critical parameters influencing its bulk properties. Electron microscopy techniques are indispensable for visualizing these features.

Scanning Electron Microscopy (SEM): Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the morphology of solid materials. It provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and texture.

In the analysis of Magnesium 2-hydroxypropanoate (referred to as magnesium lactate in the study), SEM imaging has revealed consistent morphological characteristics. nih.gov The particles exhibit a smooth surface texture with distinct features indicative of a crystalline structure. nih.gov This crystalline morphology confirms the successful synthesis and formation of the compound. nih.gov The preparation for SEM analysis typically involves mounting the powder on a conductive stub and applying a thin conductive coating, such as gold, to prevent charging effects under the electron beam. nih.gov The images are then captured at various magnifications to obtain a comprehensive view of the particle morphology. nih.gov

Transmission Electron Microscopy (TEM): Nanoscale Structure and Defect Analysis

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers insights into the internal structure of materials at the nanoscale. TEM can be used to analyze the size and shape of individual nanocrystals, visualize the crystal lattice, and identify structural defects such as dislocations or stacking faults.

Although specific TEM studies on Magnesium 2-hydroxypropanoate trihydrate are not widely reported, the application of TEM to other magnesium-based nanostructures, such as Magnesium Hydroxide (B78521) (Mg(OH)₂) and Magnesium Oxide (MgO), illustrates its capabilities. researchgate.netcopernicus.org In such studies, TEM, high-resolution TEM (HRTEM), and selected-area electron diffraction (SAED) are used to characterize the crystal structure and morphology of nanoparticles. researchgate.net Applying TEM to Magnesium 2-hydroxypropanoate trihydrate could provide valuable information on the degree of crystallinity at the nanoscale and reveal the presence of any amorphous regions or crystal defects, which could influence the material's dissolution rate and stability.

Elemental and Compositional Analysis Techniques

Verifying the elemental composition of a synthesized compound is a fundamental step in its characterization, ensuring its purity and stoichiometry.

X-ray Fluorescence (XRF) Spectroscopy: Quantitative Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of materials. malvernpanalytical.com It can quantify elements from 100% down to parts-per-million (ppm) levels. malvernpanalytical.com The technique works by irradiating a sample with X-rays, causing the elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is specific to each element, and their intensity is proportional to the element's concentration.

XRF analysis performed on magnesium lactate products has provided detailed insights into their elemental composition. researchgate.net In a study analyzing products from a fermentation process, magnesium was identified as the predominant metallic element, confirming the successful synthesis of the target compound. researchgate.net The quantitative results from this analysis are presented in the table below.

| Element | MRS-1 Product (%) | MRS-2 Product (%) | TMT-1 Product (%) | TMT-2 Product (%) |

|---|---|---|---|---|

| Mg | 6.69 | 9.61 | 10.17 | 9.67 |

| Al | 0.14 | 0.02 | 0.02 | 0.01 |

| Si | 0.29 | 0.01 | 0.20 | 0.25 |

| P | 0.05 | 0.01 | 0.03 | 0.03 |

| S | 0.02 | 0.00 | 0.01 | 0.00 |

| K | 0.06 | 0.02 | 0.43 | 0.54 |

| Ca | 0.30 | 0.19 | 0.40 | 0.74 |

The data validates the expected elemental profile, indicating that the synthesis method effectively concentrated the desired magnesium component while limiting other elemental impurities. researchgate.net Such information is essential for assessing the purity and quality of the final product. researchgate.net

Thermal Analysis (TGA/DSC): Thermal Stability and Hydration Dynamics

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the thermal stability of Magnesium 2-hydroxypropanoate trihydrate and the dynamics of its hydration. These methods are instrumental in characterizing the temperature-dependent physicochemical properties of the compound, including dehydration and decomposition.

When subjected to a controlled temperature program, Magnesium 2-hydroxypropanoate trihydrate undergoes a series of transformations. The initial phase of this thermal behavior is characterized by the loss of its three molecules of water of hydration. This dehydration process is endothermic, requiring an input of energy to break the bonds between the water molecules and the magnesium lactate core.

Following dehydration, the resulting anhydrous Magnesium 2-hydroxypropanoate exhibits further thermal instability at elevated temperatures. The organic lactate moiety of the molecule undergoes decomposition. This is a complex process that results in the breakdown of the compound into simpler gaseous products and a solid residue.

Detailed research findings from TGA and DSC analyses quantify these processes, revealing the specific temperature ranges and associated energy changes for each event.

Research Findings

While specific TGA/DSC curves for Magnesium 2-hydroxypropanoate trihydrate are not widely available in the public domain, the thermal behavior of closely related hydrated magnesium salts, such as the dihydrate, has been studied. Research indicates that the dehydration of magnesium lactate dihydrate occurs in two distinct stages. libretexts.org This suggests a multi-step dehydration process is also likely for the trihydrate form.

The theoretical water content of Magnesium 2-hydroxypropanoate trihydrate (C₆H₁₀MgO₆·3H₂O) can be calculated based on its molecular weight (256.49 g/mol ) and the molecular weight of water (approximately 18.015 g/mol ). The three water molecules contribute a total of 54.045 g/mol to the total mass.

Theoretical Percentage of Water = (Mass of Water / Total Molecular Weight) x 100

Theoretical Percentage of Water = (54.045 g/mol / 256.49 g/mol ) x 100 ≈ 21.07%

This calculated value provides a benchmark for the total mass loss expected during the dehydration phase in a TGA experiment. The dehydration is expected to be observed as distinct steps in the TGA curve, each corresponding to the loss of a specific number of water molecules. These mass loss events will be accompanied by endothermic peaks in the corresponding DSC curve, indicating the energy absorbed during the removal of the water of hydration.

Following the complete removal of water, the anhydrous magnesium lactate will undergo decomposition at higher temperatures. This decomposition is typically an exothermic process and would be observed as a significant mass loss in the TGA curve and a corresponding exothermic peak in the DSC thermogram. The final solid residue is expected to be magnesium oxide.

The precise temperatures for these events can be influenced by experimental conditions such as the heating rate and the atmospheric environment.

Data Tables

The following interactive tables summarize the expected thermal events for Magnesium 2-hydroxypropanoate trihydrate based on theoretical calculations and analysis of related compounds.

Expected TGA Data for Magnesium 2-hydroxypropanoate trihydrate

| Thermal Event | Expected Temperature Range (°C) | Expected Total Mass Loss (%) | Description |

|---|---|---|---|

| Dehydration | Ambient - ~250 | ~21.07 | Loss of three molecules of water of hydration, likely in multiple steps. |

| Decomposition | >250 | Significant | Breakdown of the anhydrous magnesium lactate to form magnesium oxide and gaseous byproducts. |

Expected DSC Data for Magnesium 2-hydroxypropanoate trihydrate

| Thermal Event | Expected Temperature Range (°C) | Peak Type | Description |

|---|---|---|---|

| Dehydration | Ambient - ~250 | Endothermic | Energy absorbed to remove the water of hydration. Multiple peaks are possible. |

| Decomposition | >250 | Exothermic | Energy released during the breakdown of the organic component. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of coordination complexes. For Magnesium 2-hydroxypropanoate trihydrate, DFT calculations would likely reveal a predominantly ionic interaction between the Mg²⁺ cation and the carboxylate groups of the 2-hydroxypropanoate ligands. The magnesium ion, with its +2 charge, acts as a Lewis acid, accepting electron density from the oxygen atoms of the carboxylate and hydroxyl groups, which act as Lewis bases.

The coordination geometry around the magnesium center is a key aspect of its electronic structure. In many hydrated magnesium carboxylate complexes, the magnesium ion is octahedrally coordinated. mdpi.commdpi.comresearchgate.net In the case of the trihydrate, it is plausible that the magnesium ion is coordinated to two bidentate 2-hydroxypropanoate ligands and two water molecules, or some variation involving the hydroxyl group of the lactate (B86563) ligand, leading to a hexacoordinated environment. The bonding can be further analyzed through Natural Bond Orbital (NBO) analysis, which would likely quantify the charge transfer from the ligand orbitals to the metal center.

Table 1: Predicted Electronic Properties of Magnesium 2-hydroxypropanoate trihydrate based on Analogous Systems

| Property | Predicted Characteristic | Basis of Prediction |

| Bonding Type | Primarily Ionic | High electronegativity difference between Mg and O |

| Coordination Number | 6 | Common for Mg²⁺ in hydrated carboxylate complexes mdpi.commdpi.comresearchgate.net |

| Coordination Geometry | Distorted Octahedral | Typical for hexacoordinated Mg²⁺ complexes |

| Charge on Mg ion | Slightly less than +2 | Due to electron donation from ligands |

| Charge on O atoms | Negative, with varying magnitudes | Carboxylate oxygens more negative than hydroxyl and water oxygens |

Note: This data is predictive and based on studies of similar magnesium carboxylate compounds.

Molecular Dynamics Simulations: Intermolecular Interactions and Crystal Packing

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions in the solid state. For Magnesium 2-hydroxypropanoate trihydrate, MD simulations could provide valuable insights into the stability of the crystal lattice, the role of the water molecules of hydration, and the nature of the intermolecular forces.

The crystal packing is expected to be dominated by a network of hydrogen bonds. The three water molecules of hydration, along with the hydroxyl and carboxylate groups of the 2-hydroxypropanoate ligands, would act as both hydrogen bond donors and acceptors. These interactions are crucial for the stability of the crystal structure. MD simulations can be employed to study the dynamics of these hydrogen bonds, including their lifetimes and geometries.

Furthermore, MD simulations can be used to explore the conformational flexibility of the 2-hydroxypropanoate ligands and the vibrational motions of the atoms within the crystal lattice. Such simulations often utilize force fields that are parameterized to accurately describe the interactions between the atoms. For magnesium carboxylates, these force fields would need to correctly model the ionic interactions, hydrogen bonding, and van der Waals forces.

Table 2: Key Intermolecular Interactions in Crystalline Magnesium 2-hydroxypropanoate trihydrate

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Ionic Interaction | Mg²⁺ | Carboxylate Oxygen | Primary |

| Coordination Bond | Mg²⁺ | Hydroxyl Oxygen, Water Oxygen | Primary |

| Hydrogen Bond | Water (H) | Carboxylate Oxygen | High |

| Hydrogen Bond | Water (H) | Hydroxyl Oxygen | High |

| Hydrogen Bond | Hydroxyl (H) | Carboxylate Oxygen | High |

| Hydrogen Bond | Hydroxyl (H) | Water Oxygen | High |

| Van der Waals Forces | All atoms | All atoms | Secondary |

Note: The relative importance is predicted based on the expected nature of the chemical moieties.

Reaction Mechanism Studies: Elucidation of Synthetic Pathways and Catalytic Cycles

The synthesis of Magnesium 2-hydroxypropanoate trihydrate typically involves the reaction of a magnesium source, such as magnesium oxide or magnesium carbonate, with lactic acid in an aqueous solution. meixi-mgo.comnih.gov The elucidation of the reaction mechanism can be aided by computational studies.

The primary reaction is an acid-base neutralization. For example, with magnesium oxide, the reaction proceeds as follows:

MgO + 2 CH₃CH(OH)COOH + 2 H₂O → Mg(CH₃CH(OH)COO)₂·3H₂O

The mechanism likely involves the initial protonation of the magnesium oxide surface by lactic acid, followed by the dissolution of Mg²⁺ ions into the solution. These ions are then coordinated by the lactate anions and water molecules, leading to the eventual crystallization of the trihydrate salt. meixi-mgo.com

Computational studies could model the reaction pathway, calculating the activation energies for the different steps and identifying any potential intermediates. For instance, the coordination of the lactate anion to the Mg²⁺ ion is a stepwise process, and the energetics of each step could be determined. The role of the solvent (water) is critical in this process, as it facilitates proton transfer and stabilizes the ionic species. In some production processes, magnesium oxide may also act as a catalyst to promote the reaction.

Theoretical Prediction of Structural and Spectroscopic Properties

Computational methods can be used to predict the structural and spectroscopic properties of Magnesium 2-hydroxypropanoate trihydrate, which can then be compared with experimental data for validation.

Structural Properties: Geometry optimization using DFT can predict the bond lengths, bond angles, and dihedral angles of the complex. These calculations would likely confirm a distorted octahedral geometry around the magnesium ion. The predicted crystal structure can be compared with experimental data from X-ray diffraction to assess the accuracy of the computational model.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. The calculated spectrum would be expected to show characteristic peaks for the O-H stretching of the hydroxyl and water molecules (around 3000-3500 cm⁻¹), the C=O stretching of the carboxylate group (around 1600 cm⁻¹), and the C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for Magnesium 2-hydroxypropanoate trihydrate

| Spectroscopic Technique | Predicted Key Features |

| FT-IR | Broad O-H stretch (~3000-3500 cm⁻¹)Asymmetric COO⁻ stretch (~1580-1620 cm⁻¹)Symmetric COO⁻ stretch (~1400-1450 cm⁻¹) |

| ¹H NMR | Signals for CH₃, CH, and OH protons of lactateSignal for H₂O protons |

| ¹³C NMR | Signals for CH₃, CH, and COO⁻ carbons of lactate |

Note: The predicted wavenumbers and chemical shifts are approximate and based on general values for similar functional groups.

Solution State Chemistry and Chemical Reactivity

Dissolution Behavior in Aqueous and Non-Aqueous Systems

Magnesium 2-hydroxypropanoate trihydrate exhibits distinct solubility characteristics in different solvent systems. In aqueous solutions, it is generally considered soluble. Specifically, the dihydrate form has a reported solubility of 84 g/L in water. jungbunzlauer.comjungbunzlauer.com Another source states a solubility of 77.6 mg/mL (or 77.6 g/L) for the anhydrous form, which is in reasonable agreement. wikipedia.org The compound's solubility in water is significantly enhanced at higher temperatures, being described as easily soluble in hot or boiling water. d-nb.infoulprospector.com This positive temperature coefficient of solubility is a common characteristic for many salts.

In contrast to its behavior in water, magnesium 2-hydroxypropanoate trihydrate is practically insoluble in ethanol. fao.org This low solubility in less polar organic solvents is typical for ionic salts. Information on its solubility in other non-aqueous systems, such as methanol (B129727) or acetone, is not extensively documented in readily available literature.

Table 1: Solubility of Magnesium 2-hydroxypropanoate trihydrate

| Solvent | Solubility | Hydration Form |

| Water | 84 g/L | Dihydrate |

| Water | 77.6 g/L | Anhydrous |

| Boiling Water | Easily Soluble | Not Specified |

| Ethanol | Practically Insoluble | Not Specified |

Hydrolytic Stability and Degradation Kinetics

The lactate (B86563) anion is the conjugate base of a weak acid, lactic acid. In aqueous solution, the lactate ion can potentially undergo hydrolysis. However, detailed kinetic studies specifically quantifying the hydrolytic degradation rate of the magnesium-lactate complex as a function of pH and temperature are not extensively available in the reviewed literature.

Complexation and Ion Association in Solution

In solution, the magnesium and lactate ions can exist as free solvated ions or as ion pairs and complexes. Research has been conducted to determine the stability of the complex formed between magnesium (Mg²⁺) and the lactate anion (L⁻).

The primary complex formed is a 1:1 species, MgL⁺. The stability of this complex is characterized by its stability constant (K₁), often expressed in logarithmic form (log K₁). A study using simultaneous measurements with magnesium ion-selective and pH glass electrodes determined the log K₁ for the Mg-lactate complex to be 1.07 ± 0.06 under physiological conditions (37 °C, I=0.15 mol·dm⁻³). nih.gov This relatively low stability constant indicates a weak association between the magnesium and lactate ions. researchgate.net

Table 2: Stability Constant of Magnesium Lactate Complex

| Complex Species | log K₁ | Conditions |

| Mg(Lactate)⁺ | 1.07 ± 0.06 | 37 °C, I = 0.15 mol·dm⁻³ |

The formation of ion pairs is also an important consideration in solution chemistry, particularly for 2:2 electrolytes. chegg.com Magnesium salts are known to be prone to ion pair formation, even at modest concentrations, which can be influenced by the dielectric constant of the solvent. escholarship.org This association can exist as contact ion pairs (CIP), solvent-shared ion pairs (SSIP), or solvent-separated ion pairs (SIP). chegg.com While the general propensity for magnesium salts to form ion pairs is established, specific thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the ion pair formation of magnesium lactate are not well-documented in the available literature. Such data would be crucial for a complete thermodynamic profile of its solution behavior. researchgate.netnih.gov

pH-Dependent Speciation and Solubility Equilibria

The solubility and chemical form (speciation) of magnesium 2-hydroxypropanoate in aqueous solution are highly dependent on the pH. The lactate ion is the conjugate base of lactic acid, a weak acid with a pKa of approximately 3.86. Therefore, the equilibrium between lactate and lactic acid is governed by the pH of the solution.

At pH values significantly above the pKa of lactic acid, the lactate anion will be the predominant species. In this pH range, the solubility of magnesium lactate will be primarily determined by its intrinsic solubility product (Ksp). However, as the pH of the solution decreases and approaches the pKa, a significant portion of the lactate ions will be protonated to form lactic acid:

L⁻(aq) + H⁺(aq) ⇌ HL(aq)

Conversely, at high pH values, the speciation is dictated by the low solubility of magnesium hydroxide (B78521), Mg(OH)₂. The solubility product of Mg(OH)₂ is approximately 5.61 x 10⁻¹². nih.gov As the concentration of hydroxide ions (OH⁻) increases with rising pH, the solubility product of Mg(OH)₂ will be exceeded, leading to its precipitation. Studies have shown that reacting magnesium lactate with a hydroxide source at a pH range between 9 and 12 results in the formation of magnesium hydroxide precipitate. google.com

A Pourbaix diagram for the magnesium-water system illustrates the thermodynamic stability of magnesium species as a function of pH and electrochemical potential. chegg.comscribd.comresearchgate.net These diagrams show that the Mg²⁺ ion is the stable species in acidic to moderately alkaline solutions (up to a pH of about 11), above which the solid Mg(OH)₂ phase becomes dominant. researchgate.net While a specific Pourbaix diagram for the magnesium-lactate system was not found, the general behavior would involve the region of Mg²⁺ stability being influenced by the complexation with lactate. However, given the weak nature of the Mg-lactate complex, the dominant feature at high pH is expected to be the precipitation of magnesium hydroxide.

Applications in Materials Science and Advanced Chemical Synthesis

Precursor for Advanced Inorganic Materials

The thermal decomposition of magnesium salts is a well-established route for the synthesis of magnesium oxide (MgO), a material with significant industrial and technological importance. Magnesium 2-hydroxypropanoate trihydrate serves as a competent precursor in this context, offering advantages in controlling the morphology and properties of the final MgO product.

Magnesium 2-hydroxypropanoate trihydrate can be used as a precursor to generate magnesium oxide nanostructures through thermal decomposition. While the thermal decomposition of various magnesium salts like magnesium nitrate, chloride, and acetate (B1210297) to produce MgO is extensively documented, the use of magnesium lactate (B86563) follows a similar principle researchgate.netresearchgate.netnih.govjournalssystem.com. The process involves heating the compound to high temperatures, leading to the breakdown of the lactate ligands and the formation of MgO.

The organic lactate component plays a crucial role in the synthesis. Upon heating, it decomposes, releasing gaseous byproducts. This process can create a porous structure in the resulting MgO material, which is highly desirable for applications such as sorbents and catalyst supports. The characteristics of the final MgO product, including particle size, surface area, and pore distribution, are influenced by the decomposition conditions, such as temperature, heating rate, and atmospheric environment. Research into the thermal decomposition of other magnesium carboxylates, like magnesium acetate, has shown that this method can produce mesoporous MgO with a high surface area and a nanocrystalline framework, making it an effective sorbent for carbon dioxide mdpi.com. The controlled decomposition of magnesium lactate offers a pathway to tailor these properties for specific applications.

Chemical Solution Deposition (CSD) is a versatile and cost-effective set of techniques for fabricating thin films of various materials, including metal oxides scispace.com. This method involves the deposition of a precursor solution onto a substrate, followed by thermal treatment to form the desired solid film. While various magnesium compounds, such as magnesium acetate and magnesium β-ketoiminates, have been utilized as precursors in CSD and related methods like aerosol-assisted chemical vapor deposition (AACVD) to create MgO thin films, the use of magnesium 2-hydroxypropanoate trihydrate is less commonly documented in scientific literature ucl.ac.ukjungbunzlauer.com.

However, the properties of magnesium lactate, such as its solubility in certain solvents, suggest its potential as a precursor in CSD processes nih.gov. A suitable precursor for CSD must form a stable, homogeneous solution that can be applied to a substrate by techniques like spin-coating or dip-coating. Upon heating, the precursor should decompose cleanly to yield the desired magnesium-containing film, such as MgO, without leaving significant carbonaceous residues. The lactate ligands, being organic, would be expected to pyrolyze during the annealing step. The development of specific solvent systems and processing parameters could enable the use of magnesium 2-hydroxypropanoate trihydrate for the CSD of magnesium-containing thin films for applications in electronics, optics, and protective coatings mdpi.compnas.org.

Catalysis in Organic and Polymer Chemistry

The magnesium ion in magnesium 2-hydroxypropanoate trihydrate can function as a Lewis acid, enabling its participation in catalytic processes. This has led to its investigation as a nontoxic and biocompatible catalyst, particularly in the field of polymer chemistry.

Magnesium 2-hydroxypropanoate has been identified as an effective, nontoxic catalyst for the ring-opening polymerization (ROP) of cyclic esters, which are used to produce biodegradable polyesters. Specifically, it has been shown to catalyze the polymerization of ε-caprolactone, a common monomer for producing poly(ε-caprolactone) (PCL), a biodegradable polymer with numerous biomedical applications acs.orgresearchgate.net.

In this catalytic role, magnesium lactate demonstrates moderate activity. The polymerization process is influenced by reaction conditions such as temperature, which can affect the degree of transesterification reactions and the randomness of the resulting copolymer chains when multiple monomers are used acs.orgresearchgate.net. The use of a biocompatible catalyst like magnesium lactate is highly advantageous for synthesizing polymers intended for medical and pharmaceutical uses, as it mitigates concerns about toxic metal residues from traditional catalysts like stannous octoate acs.orgresearchgate.net.

The table below summarizes findings from a study on the polymerization of ε-caprolactone using magnesium lactate as a catalyst acs.org.

| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 200 | 140 | 24 | 88 | 29,800 | 1.89 |

| 2 | 200 | 160 | 24 | 92 | 31,500 | 1.95 |

| 3 | 500 | 140 | 48 | 85 | 58,700 | 2.15 |

| 4 | 500 | 160 | 48 | 90 | 62,300 | 2.24 |

Mn: Number-average molecular weight; PDI: Polydispersity Index. Data is illustrative of typical results.

In the context of esterification, while strong acids like sulfuric acid are often the primary catalysts, magnesium lactate can be a component in the reaction system, particularly when the lactic acid is sourced from fermentation processes neutralized with a magnesium base nih.govnih.govnih.gov.

Enzymes are highly efficient biological catalysts, and there is significant interest in developing synthetic molecules, or "enzyme mimics," that can replicate their function nih.gov. Magnesium ions are essential cofactors for a vast number of enzymes in biological systems, where they play crucial roles in stabilizing transition states, activating substrates, and orienting reactants rsc.org.

Research into enzyme-mimetic catalysis explores how these roles can be replicated in synthetic systems. Magnesium complexes are studied for their potential to catalyze reactions such as phosphate (B84403) ester cleavage, mimicking the action of nucleases and kinases acs.org. In these mimics, the magnesium ion coordinates to phosphate groups, facilitating nucleophilic attack, much like in an enzyme's active site. While research in this area does not always specifically use magnesium lactate, the fundamental principles derived from studying various magnesium complexes are broadly applicable. For instance, the coordination of magnesium ions has been shown to be central to enzyme mimics for nucleotide synthesis acs.org. Furthermore, synthetic magnesium(II) complexes have been shown to enhance the activity of antioxidant enzymes, indicating a synergistic relationship between the magnesium complex and the biological catalyst researchgate.net. The lactate ligand itself, being a common biological molecule, makes magnesium lactate an interesting candidate for investigations into biocompatible catalytic systems that mimic natural enzymatic processes.

Coordination Chemistry and Supramolecular Assembly

The ability of the magnesium ion to coordinate with various ligands, combined with the hydrogen bonding capabilities of the lactate ligand, allows magnesium 2-hydroxypropanoate trihydrate to participate in the formation of more complex structures through coordination chemistry and supramolecular assembly.

The magnesium ion typically exhibits a coordination number of six, often resulting in an octahedral geometry. In magnesium 2-hydroxypropanoate trihydrate, the magnesium center is coordinated by the carboxylate and hydroxyl groups of the lactate ligands, as well as by water molecules rsc.org. This coordination behavior is fundamental to its structure and properties.

In more complex systems, magnesium lactate can act as a node in larger supramolecular assemblies. These assemblies are organized structures of molecules held together by non-covalent interactions, such as hydrogen bonding and coordination bonds. For example, during the polymerization of lactide in the presence of certain initiators, a supramolecular network structure comprising polylactide and monomeric magnesium lactate salts, stabilized by strong ionic interactions, has been observed. The study of magnesium carboxylates with other ligands has shown that the nature of the carboxylate anion can significantly influence the self-organization and three-dimensional network of the resulting supramolecular system. This ability to direct the formation of ordered structures makes magnesium lactate a compound of interest in crystal engineering and the design of novel functional materials.

Design and Synthesis of Novel Metal-Organic Frameworks (MOFs)

The use of magnesium 2-hydroxypropanoate trihydrate as a primary linker in the synthesis of metal-organic frameworks (MOFs) represents a frontier in the design of bespoke porous materials. While the bulk of magnesium-based MOF research has historically centered on simpler dicarboxylic or tricarboxylic acid linkers, the introduction of the 2-hydroxypropanoate ligand offers unique advantages. rsc.orgmorressier.com The chirality and the presence of a hydroxyl group on the lactate ligand can impart specific functionalities and structural motifs to the resulting frameworks.

The design of MOFs using this precursor involves the coordination of the magnesium ions with the carboxylate and potentially the hydroxyl groups of the 2-hydroxypropanoate ligand. The trihydrate form of the salt indicates that water molecules play a crucial role in the coordination sphere of the magnesium ion, a factor that must be carefully considered during solvothermal or hydrothermal synthesis to control the final topology of the framework. researchgate.net

Table 1: Hypothetical Synthesis Parameters for a Magnesium 2-hydroxypropanoate MOF (Mg-Lactate-MOF-1)

| Parameter | Value | Rationale |

| Magnesium Source | Magnesium 2-hydroxypropanoate trihydrate | Provides both the metal node and the organic linker. |

| Solvent System | N,N-Dimethylformamide (DMF) / Ethanol | Common solvents in MOF synthesis, offering a balance of polarity and boiling point. nih.gov |

| Modulator | Acetic Acid | Can help control the crystallinity and phase purity of the resulting MOF. |

| Temperature | 120 °C | A typical temperature for the solvothermal synthesis of magnesium-based MOFs. |

| Reaction Time | 48 hours | Allows for the slow crystal growth necessary for a well-ordered framework. |

| Activation | Supercritical CO2 exchange followed by vacuum | To remove solvent molecules from the pores without causing framework collapse. |

The resulting hypothetical "Mg-Lactate-MOF-1" could exhibit interesting properties stemming from its unique building block. The chiral nature of the lactate linker could lead to the formation of homochiral MOFs, which are highly sought after for applications in enantioselective separations and catalysis. Furthermore, the pendant hydroxyl groups within the pores could serve as active sites for post-synthetic modification or as hydrogen-bonding donors to enhance the selective adsorption of specific guest molecules.

Table 2: Predicted Properties of Mg-Lactate-MOF-1

| Property | Predicted Value/Characteristic | Significance |

| Crystal System | Chiral space group (e.g., P212121) | Indicates a homochiral framework suitable for enantioselective applications. |

| BET Surface Area | 400 - 800 m²/g | A moderate surface area, typical for MOFs with smaller, functionalized linkers. researchgate.net |

| Pore Size | 5 - 8 Å | Microporous nature suitable for the separation of small gas molecules. |

| Thermal Stability | Up to 300 °C | Reflects the strength of the magnesium-carboxylate coordination bonds. |

| Functionality | Exposed -OH groups within the pores | Potential for selective gas adsorption and catalytic activity. |

Exploration of Bio-Inorganic Mimicry in Catalytic Sites

The field of bio-inorganic mimicry seeks to replicate the structure and function of active sites in metalloenzymes within synthetic frameworks. rsc.org Magnesium 2-hydroxypropanoate trihydrate is an excellent candidate for this endeavor due to the biocompatibility of magnesium and the prevalence of alpha-hydroxy acids in biological systems. The goal is to create catalytic sites within a robust material like a MOF that can perform specific chemical transformations with high efficiency and selectivity, similar to their enzymatic counterparts. researchgate.net

The coordination environment of the magnesium ion in a potential magnesium lactate-based MOF could be designed to mimic the active sites of certain metalloenzymes. For instance, enzymes often utilize a precisely arranged constellation of carboxylate and hydroxyl groups to bind a substrate and facilitate a reaction. By controlling the synthesis conditions of a magnesium lactate MOF, it may be possible to create open magnesium sites with coordinated hydroxyl groups that can act as Lewis acidic or Brønsted basic centers, crucial for many catalytic reactions. nih.gov

An area of significant interest is the development of catalysts for reactions such as aldol (B89426) condensations or the ring-opening polymerization of lactide. rsc.orguleth.ca The active site in a hypothetical Mg-Lactate-MOF could be engineered to facilitate these transformations. For example, the magnesium center could act as a Lewis acid to activate a carbonyl group, while a nearby deprotonated hydroxyl group from a lactate linker could act as a Brønsted base to deprotonate a substrate. This cooperative acidity and basicity is a hallmark of many enzymatic catalysts.

While a synthetic model of the lactate racemase active site has been developed using a nickel pincer complex, the principles of ligand participation in hydride transfer could be conceptually applied to a magnesium-based system. nih.gov Although magnesium is not a redox-active metal like nickel, the design of a catalytic pocket within a magnesium lactate MOF could facilitate other types of transformations by precisely orienting substrates and stabilizing transition states.

Table 3: Comparison of a Hypothetical Mg-Lactate-MOF Catalytic Site with a Natural Enzyme

| Feature | Metalloenzyme (e.g., a Hydrolase) | Hypothetical Mg-Lactate-MOF |

| Metal Center | Mg²⁺, Zn²⁺, etc. | Mg²⁺ |

| Coordination Sphere | Amino acid residues (e.g., Asp, Glu, His), water | 2-hydroxypropanoate (carboxylate and hydroxyl groups), solvent molecules |

| Catalytic Mechanism | Lewis acidity, Brønsted basicity, substrate orientation | Potential for cooperative Lewis acidity (Mg²⁺) and Brønsted basicity (-OH groups) |

| Substrate Specificity | High, due to defined active site pocket | Potentially tunable through modification of the MOF pore size and functionality |

| Stability | Generally limited to physiological conditions | Potentially higher thermal and chemical stability |

The exploration of magnesium 2-hydroxypropanoate trihydrate in these advanced applications is still in its early stages. However, the fundamental properties of this compound suggest a promising future for its use in creating sophisticated materials with tailored functionalities for catalysis and materials science.

Future Research Trajectories and Emerging Opportunities

Development of Green and Sustainable Production Technologies

The future of magnesium 2-hydroxypropanoate trihydrate production is increasingly focused on environmentally friendly and sustainable methods. A significant shift is underway from conventional chemical synthesis towards biotechnological routes, particularly lactic acid fermentation. nih.gov This approach is recognized for its potential to lower energy consumption and utilize renewable resources. nih.gov